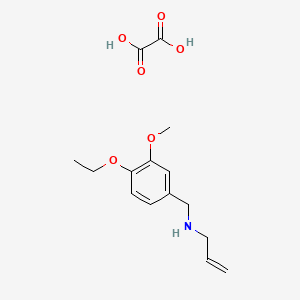

N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate

Description

Properties

IUPAC Name |

N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C2H2O4/c1-4-8-14-10-11-6-7-12(16-5-2)13(9-11)15-3;3-1(4)2(5)6/h4,6-7,9,14H,1,5,8,10H2,2-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHFHGQTSKJQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNCC=C)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate is a compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C15H21NO6

- Molecular Weight : 311.33 g/mol

- IUPAC Name : N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine; oxalic acid

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures can act as inhibitors of cysteine proteases, which are critical in various disease processes including cancer and infectious diseases .

Biological Activity Overview

The compound's activity can be categorized into several key areas:

- Antiviral Activity :

- Enzyme Inhibition :

-

Potential Therapeutic Applications :

- Given its structural characteristics, this compound could be explored for applications in treating viral infections, certain cancers, and metabolic disorders.

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of vinyl sulfone derivatives against viral proteases. The results indicated that compounds with similar functional groups to this compound exhibited significant antiviral activity, with effective concentrations being well within therapeutic ranges .

Case Study 2: Enzyme Inhibition Profiles

Research on enzyme inhibitors has shown that compounds with similar amine functionalities can selectively inhibit cysteine proteases involved in various pathologies. For instance, the inhibition of these enzymes has been linked to reduced viral replication rates and improved outcomes in preclinical models .

Data Table: Biological Activity Comparison

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

Key Observations :

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves alkylation of the benzylamine precursor with propargyl bromide or similar reagents. Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid side reactions like premature oxalate salt formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) tracks intermediate formation .

- Validation : Purity is confirmed via melting point analysis and NMR (comparison of aromatic proton integration ratios) .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

- Structural elucidation :

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., methoxy protons at ~3.8 ppm, oxalate carbonyl at ~170 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities; see analogous benzoxazine derivatives in for methodology .

- Purity assessment :

- HPLC : Reverse-phase chromatography (gradient elution) with UV detection quantifies impurities (<0.5% threshold) .

- Elemental analysis : Validates stoichiometry of the oxalate salt (C, H, N percentages within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

- Approach :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by analyzing signal coalescence at elevated temperatures .

- COSY and NOESY : Correlates coupling between adjacent protons (e.g., allylic protons in prop-2-en-1-amine) and spatial proximity of aromatic/oxalate groups .

- Case study : Similar challenges in benzothiazole derivatives () were resolved using deuterated solvents and computational modeling (DFT) .

Q. What strategies mitigate degradation during storage, and how is stability quantified?

- Degradation pathways : Hydrolysis of the oxalate moiety or oxidation of the allylamine group .

- Stability protocols :

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light; monitor via HPLC peak area reduction .

- Kinetic modeling : Arrhenius plots predict shelf life under standard conditions (e.g., 25°C, dark) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological assays?

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) using tritiated ligands .

- Functional activity : Calcium flux or cAMP assays in transfected HEK293 cells .

- Modifications :

- Derivatization : Replace oxalate with other counterions (e.g., hydrochloride) to assess solubility-bioactivity trade-offs .

- Pro-drug design : Esterify the allylamine to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.